Enantiomeric Purity: (S)- vs (R)-Configuration
The compound is specifically the (S)-enantiomer, as verified by its SMILES notation (C[C@@H](C1=CC=C(CCCC)C=C1)O) . This stereochemistry is critical because enantiomers often exhibit divergent biological activities and synthetic outcomes. While the (R)-enantiomer is also commercially available, the (S)-enantiomer provides a distinct stereochemical vector for asymmetric synthesis.
| Evidence Dimension | Stereochemistry |
|---|---|
| Target Compound Data | (S)-configuration (C[C@@H](C1=CC=C(CCCC)C=C1)O) |
| Comparator Or Baseline | (1R)-1-(4-butylphenyl)ethanol ((R)-configuration) |
| Quantified Difference | Enantiomeric distinction; not quantified as a numerical difference but as a categorical stereochemical variance. |
| Conditions | SMILES notation from vendor specification |
Why This Matters
Procurement of the correct enantiomer is essential for applications requiring stereochemical fidelity, such as chiral chromatography, asymmetric catalysis, and biological target engagement studies.
